7,8-Dihydro-1,6-naphthyridine
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Overview
Description
7,8-Dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It is a pharmacologically active compound with a variety of applications in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-Dihydro-[1,6]-naphthyridine derivatives in high yields (90-97%) .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthetic routes that ensure high purity and yield. These methods often utilize green chemistry principles to minimize the use of toxic solvents and reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to optimize yield and purity.
Major Products Formed
The major products formed from the reactions of this compound include various substituted naphthyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Scientific Research Applications
7,8-Dihydro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways vary depending on the specific application and the nature of the substituents on the naphthyridine core .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8-Dihydro-1,6-naphthyridine include:
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry .
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its variety of biological activities .
Uniqueness
This compound is unique due to its specific structural features and the range of pharmacological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H8N2 |
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Molecular Weight |
132.16 g/mol |
IUPAC Name |
7,8-dihydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H8N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,6H,3,5H2 |
InChI Key |
YBGJHZGRVXCQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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